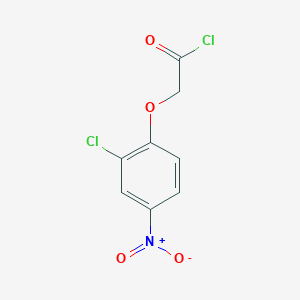(2-Chloro-4-nitrophenoxy)acetyl chloride
CAS No.: 110630-89-2; 25625-57-4
Cat. No.: VC5143972
Molecular Formula: C8H5Cl2NO4
Molecular Weight: 250.03
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110630-89-2; 25625-57-4 |
|---|---|
| Molecular Formula | C8H5Cl2NO4 |
| Molecular Weight | 250.03 |
| IUPAC Name | 2-(2-chloro-4-nitrophenoxy)acetyl chloride |
| Standard InChI | InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 |
| Standard InChI Key | UAVMMMWWTVRNGT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is 2-(2-chloro-4-nitrophenoxy)acetyl chloride, reflecting its substitution pattern on the benzene ring and the acetyl chloride functional group. Common synonyms include MFCD12197811 and (2-chloro-4-nitrophenoxy)acetyl chloride . The SMILES notation \text{C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl provides a concise representation of its structure, highlighting the nitro () and chloro () substituents at the 2- and 4-positions of the phenoxy ring, respectively, and the acetyl chloride () moiety .
Molecular Descriptors
Key molecular descriptors include:
-
LogP: Estimated at 2.26, indicating moderate lipophilicity .
-
Topological Polar Surface Area (TPSA): 72.1 Ų, suggesting significant polarity due to the nitro and carbonyl groups .
Physical and Chemical Properties
Solubility and Reactivity
As an acyl chloride, the compound is highly reactive toward nucleophiles such as water, alcohols, and amines, undergoing hydrolysis, esterification, or amidation. It is typically soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but insoluble in water due to rapid hydrolysis .
Synthesis and Derivative Formation
Synthetic Routes
The compound is synthesized via chlorination of the corresponding carboxylic acid. For example, 2-(2-chloro-4-nitrophenoxy)acetic acid reacts with thionyl chloride () or phosphorus pentachloride () under anhydrous conditions :
This method, adapted from procedures by Ogita et al. (2003), yields high purity (>95%) when conducted under inert atmospheres .
Downstream Applications
The acyl chloride group enables diverse derivatization:
-
Amide Formation: Reaction with primary or secondary amines produces substituted amides, utilized in drug discovery .
-
Esterification: Alcohols yield esters, serving as prodrugs or fluorescent probes .
-
Polymer Modification: Incorporation into polymer backbones enhances material properties .
Pharmaceutical and Industrial Applications
Drug Intermediate
(2-Chloro-4-nitrophenoxy)acetyl chloride is employed in synthesizing antiviral and antibacterial agents. For instance, its amide derivatives exhibit inhibitory activity against bacterial efflux pumps, enhancing antibiotic efficacy .
Agrochemical Research
The nitroaromatic moiety contributes to herbicidal activity in analogs, as demonstrated in studies by Chaurasia and Srivastava (1992) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume